molecular formula C10H10FNO3 B1224667 Ethyl 2-(4-fluoroanilino)-2-oxoacetate CAS No. 69065-91-4

Ethyl 2-(4-fluoroanilino)-2-oxoacetate

Cat. No. B1224667
M. Wt: 211.19 g/mol
InChI Key: OUBZLXSQKQMFAH-UHFFFAOYSA-N
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Patent
US04230484

Procedure details

Diethyloxalate (133 g) and p-fluoroaniline (100 g) were refluxed together for 2 hours, during which time the temperature dropped from 160° to 100°. The dark coloured mixture (with suspended crystalline solid) so produced was allowed to cool to 90°, and then diluted with ethanol (100 ml). After cooling overnight, the crystalline product was filtered off and washed thoroughly with cyclohexane. The white solid so obtained, was thoroughly dried to give ethyl 4'-fluorooxanilate (114 g; 60% yield), m.p. 117°-119° (with softening at 116°).
Quantity
133 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:4](=[O:10])[C:5]([O:7][CH2:8][CH3:9])=[O:6])C.[F:11][C:12]1[CH:18]=[CH:17][C:15]([NH2:16])=[CH:14][CH:13]=1>C(O)C>[CH3:9][CH2:8][O:7][C:5]([C:4]([NH:16][C:15]1[CH:17]=[CH:18][C:12]([F:11])=[CH:13][CH:14]=1)=[O:10])=[O:6]

Inputs

Step One
Name
Quantity
133 g
Type
reactant
Smiles
C(C)OC(C(=O)OCC)=O
Name
Quantity
100 g
Type
reactant
Smiles
FC1=CC=C(N)C=C1
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
dropped from 160° to 100°
CUSTOM
Type
CUSTOM
Details
The dark coloured mixture (with suspended crystalline solid) so produced
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 90°
TEMPERATURE
Type
TEMPERATURE
Details
After cooling overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the crystalline product was filtered off
WASH
Type
WASH
Details
washed thoroughly with cyclohexane
CUSTOM
Type
CUSTOM
Details
The white solid so obtained
CUSTOM
Type
CUSTOM
Details
was thoroughly dried

Outcomes

Product
Name
Type
product
Smiles
CCOC(=O)C(=O)NC1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 114 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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